N-Nitrosoformamide

Description

Contextualization within N-Nitroso Compound Research

N-Nitroso compounds (NOCs) are a major class of chemical agents characterized by the presence of a nitroso group bonded to a nitrogen atom (-N-N=O). ontosight.ai This class is broadly divided into two main categories: N-nitrosamines and N-nitrosamides, with N-Nitrosoformamide being a primary member of the latter. kmpharma.inyoutube.com The scientific focus on NOCs intensified in the mid-20th century, particularly after studies in the 1950s linked N-Nitrosodimethylamine (NDMA) to the formation of malignant tumors in animal models. wvu.eduacs.org

N-nitroso compounds are recognized for their capacity to act as potent alkylating agents upon metabolic activation or spontaneous decomposition, enabling them to damage DNA and induce mutations. kmpharma.inlabxchange.org They can be formed endogenously in the human body from the reaction of secondary amines or amides with nitrosating agents (like nitrite) and are also found in a variety of environmental sources, including preserved foods, beverages, cosmetics, and tobacco smoke. wvu.eduyoutube.com

Within this context, this compound serves as a fundamental model for investigating the chemical and biological properties of the nitrosamide subclass. Its unique structure, featuring a formamide (B127407) moiety, distinguishes its reactivity from that of nitrosamines and other nitrosamides. kmpharma.in Research on this compound and related compounds is critical for understanding the mechanisms of action of this class of compounds and for developing strategies to assess the risks associated with their presence as impurities in consumer products and pharmaceuticals. wvu.eduucalgary.ca

Historical Trajectories of Formamide and Nitrosamide Chemistry

The study of this compound is built upon two distinct but converging historical paths: the chemistry of formamide and the development of nitrosamide research.

Formamide Chemistry: Formamide (CH₃NO) is the simplest naturally occurring amide and a molecule of great interest in the field of prebiotic chemistry. rsc.org Containing the four essential elements for life—carbon, nitrogen, oxygen, and hydrogen—formamide is considered a plausible starting material for the synthesis of biomolecules on the early Earth. rsc.org Its ubiquitous presence in the universe, detected in interstellar clouds and comets, supports its potential role as a key precursor in the origin of life. rsc.org The synthesis of formamide was first achieved in 1920 by heating carbon dioxide and ammonia (B1221849) under pressure. Today, a more prevalent industrial method involves the reaction of methyl formate (B1220265) with ammonia.

Nitrosamide Chemistry: The broader family of N-nitroso compounds, which includes nitrosamides, was first identified in the 1870s. wvu.edu However, their significance as a potential health concern was not realized until the 1950s when their carcinogenic properties were discovered. wvu.eduucalgary.ca A significant hurdle in the early investigation of N-nitrosamides was the absence of adequate analytical techniques for their detection. The development of sensitive and selective methods in the early 1990s was a crucial advancement, enabling the precise measurement of trace amounts of these compounds in various samples. N-nitrosamides are generally known to be more chemically reactive and thermally unstable than their N-nitrosamine counterparts. The thermal decomposition of N-nitrosamides, which involves the cleavage of the nitrogen-carbonyl bond, has been explored for its synthetic applications, showcasing a reactivity pattern distinct from their photochemical reactions.

Structural Peculiarities of this compound and Their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. As the simplest nitrosamide, its structure provides a model for understanding the fundamental principles of reactivity within this class.

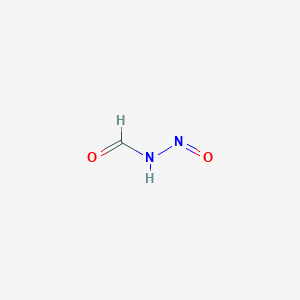

The molecule consists of a nitroso group (-N=O) bonded to the nitrogen atom of a formamide group (-C(=O)H). This arrangement allows for significant electronic delocalization, where the lone pair of electrons on the amide nitrogen interacts with the pi-systems of both the carbonyl and the nitroso groups. ontosight.ai This electronic interplay is fundamental to its reactivity. Like other N-nitrosamides, this compound can exist as a mixture of syn and anti rotational isomers (rotamers) with respect to the N-N bond, which can influence its interaction with other molecules and its reaction pathways.

The reactivity of this compound is multifaceted:

Decomposition: The compound is susceptible to decomposition, which can be initiated thermally or photochemically. Thermal decomposition of N-nitrosamides typically proceeds via cleavage of the N-C(O) bond. In contrast, photolysis in acidic media causes the homolytic cleavage of the weaker N-N bond, a pathway more characteristic of N-nitrosamines. This photochemical reaction can lead to denitrosation (loss of the NO group) or the elimination of a [NOH] species.

Electrophilicity: this compound can function as an electrophile in reactions with nucleophiles, leading to alkylation products. kmpharma.in This reactivity is central to the biological mechanism of action for many N-nitroso compounds, which involves the alkylation of nucleophilic sites on DNA bases. kmpharma.in

Denitrosation: Under acidic conditions, the compound can undergo denitrosation, cleaving the nitroso group to regenerate an amide-like structure. kmpharma.in

Computational studies using methods like Density Functional Theory (DFT) have become invaluable for exploring the potential energy surfaces of reactions involving N-nitroso compounds. labxchange.org These theoretical approaches allow for the calculation of activation barriers for various decomposition pathways, providing insights into the relative likelihood of different reactions and helping to rationalize the observed chemical behavior. labxchange.org

Data Tables

The following tables summarize key properties and data related to this compound.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CH₂N₂O₂ |

| Molecular Weight | 74.04 g/mol |

| Canonical SMILES | C(=O)NN=O |

| InChI Key | FMZNAOPHIOHPGI-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Range / Value |

|---|---|---|

| UV-Vis | n → π* transition | ~390–425 nm |

| Infrared (IR) | N-H stretch | ~3300–3500 cm⁻¹ |

| C=O stretch | ~1680–1750 cm⁻¹ | |

| N-N=O stretch | ~1500–1600 cm⁻¹ | |

| ¹H NMR | N-H proton | Highly variable, dependent on solvent and concentration |

| C-H proton | ~8.0–9.0 ppm |

| ¹³C NMR | C=O carbon | ~160–180 ppm |

Note: Spectroscopic values are approximate and based on characteristic ranges for the respective functional groups.

Table 3: Theoretically Computed Structural Parameters for this compound

| Parameter | Bond / Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-N | ~1.38 Å | |

| N-N | ~1.35 Å | |

| N=O | ~1.20 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-N | ~115° |

Note: These values are representative and derived from computational chemistry studies (e.g., DFT) on N-nitroso compounds, as precise experimental data for this compound is limited. labxchange.org

Structure

3D Structure

Properties

CAS No. |

675141-02-3 |

|---|---|

Molecular Formula |

CH2N2O2 |

Molecular Weight |

74.039 g/mol |

IUPAC Name |

N-nitrosoformamide |

InChI |

InChI=1S/CH2N2O2/c4-1-2-3-5/h1H,(H,2,4,5) |

InChI Key |

FMZNAOPHIOHPGI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NN=O |

Origin of Product |

United States |

Synthetic Methodologies for N Nitrosoformamide and Analogues

Direct Nitrosation Approaches to N-Nitrosoformamide

Direct nitrosation is a primary method for the formation of the N-N bond in N-nitroso compounds. thieme-connect.de This involves the reaction of a suitable formamide (B127407) precursor with a nitrosating agent.

The choice of nitrosating agent and reaction conditions is critical for the efficient synthesis of this compound. A variety of reagents capable of delivering a nitrosonium ion (NO+) or its equivalent are employed.

Common nitrosating agents include:

Nitrous acid (HNO₂): Often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, this is a conventional method for nitrosamine (B1359907) synthesis. cardiff.ac.ukveeprho.com The reaction is typically carried out in an acidic aqueous medium. cardiff.ac.uk

Alkyl nitrites: Reagents such as tert-butyl nitrite (TBN) are effective for N-nitrosation under anhydrous, and sometimes solvent-free, conditions. thieme-connect.dersc.org These reactions can be accelerated by the addition of catalytic amounts of strong acids. thieme-connect.de

Dinitrogen trioxide (N₂O₃) and Dinitrogen tetroxide (N₂O₄): These oxides of nitrogen are potent nitrosating agents. thieme-connect.denih.gov Reactions involving these reagents may proceed through radical intermediates. thieme-connect.de

Nitrosyl halides (e.g., NOCl) and Nitrosonium salts (e.g., NOBF₄): These are efficient nitrosating agents, particularly in organic solvents. thieme-connect.denih.gov Nitrosyl chloride is often used at low temperatures in solvents like THF. thieme-connect.de

Nitric oxide (NO): This method involves reacting a secondary amine with nitric oxide under superatmospheric pressure, often at elevated temperatures. google.com

The reaction conditions are optimized based on the chosen reagent and the stability of the starting material and product. Factors such as temperature, solvent, pH, and the presence of catalysts are crucial. For instance, nitrosation with nitrous acid is pH-dependent, balancing the formation of the active nitrosating species with the protonation of the amine. nih.gov Solvent choice is also important; for example, the use of dichloromethane (B109758) allows for a broader scope of substrates compared to aqueous solutions. cardiff.ac.uk Some modern approaches even utilize solvent-free conditions, which can lead to quantitative yields. cardiff.ac.uk

Table 1: Common Nitrosating Reagents and Typical Reaction Conditions

| Nitrosating Reagent | Typical Conditions | Reference |

| Sodium Nitrite / Acid | Acidic aqueous medium (e.g., HCl, AcOH) | cardiff.ac.uk |

| tert-Butyl Nitrite | Anhydrous, optional acid catalyst, can be solvent-free | thieme-connect.dersc.org |

| Dinitrogen Tetroxide | Organic solvent (e.g., CH₂Cl₂), often at 0°C | thieme-connect.de |

| Nitrosyl Chloride | THF, low temperature (e.g., -77°C) | thieme-connect.de |

| Nitric Oxide | Superatmospheric pressure, elevated temperature (e.g., 100°C) | google.com |

The fundamental mechanism of N-nitrosation involves the electrophilic attack of a nitrosating agent on the nitrogen atom of the formamide. The active nitrosating species is often the nitrosonium ion (NO+), which can be generated in various ways depending on the reagent used. cardiff.ac.uknih.gov

In acidic aqueous solutions of sodium nitrite, nitrous acid is formed, which then exists in equilibrium with dinitrogen trioxide (N₂O₃). Both HNO₂ and N₂O₃ can act as nitrosating agents. The generally accepted mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the formamide on the electrophilic nitrogen of the nitrosating agent. nih.gov

Formation of the active nitrosating agent: For example, in the presence of acid, nitrite ions form nitrous acid, which can further react to form dinitrogen trioxide or the nitrosonium ion.

Nucleophilic attack: The nitrogen atom of formamide attacks the electrophilic nitrosating species.

Deprotonation: A proton is lost from the nitrogen atom, leading to the formation of the stable this compound.

Kinetic studies have shown that the rate-limiting step can be the attack on the nitrosating agent, similar to the nitrosation of amines. researchgate.net The reactivity of the nitrosating agent is a key factor, with various species exhibiting different bimolecular rate constants. researchgate.net

Indirect Synthetic Routes to this compound

Indirect methods provide alternative pathways to this compound, often starting from precursors that are more readily available or that allow for the introduction of specific functionalities.

This approach involves the chemical modification of a formamide derivative that already contains a nitrogen-based functional group, which is then converted into the nitroso group. While specific examples for this compound are not extensively detailed in the provided search results, the general principle can be applied from related N-nitroso compound syntheses. For instance, a precursor with a leaving group on the nitrogen could potentially be displaced by a nitrite ion, although this is a less common route.

In cases where direct nitrosation is not feasible or yields are low, a multi-step synthesis can be designed. This could involve the construction of the formamide backbone with the nitroso group already incorporated or introduced at an intermediate stage. Such strategies offer greater control over the final structure, particularly for complex analogues.

Synthesis of this compound Derivatives and Substituted Analogues

The synthesis of derivatives and substituted analogues of this compound follows similar principles to the parent compound. The choice of starting material, a substituted formamide, will dictate the final structure. The direct nitrosation methods described in section 2.1 are generally applicable to a wide range of secondary amides, allowing for the preparation of various N-nitroso amides. researchgate.net

For example, N-alkyl-N-nitrosoamides can be prepared from the corresponding N-alkyl amides using reagents like tert-butyl nitrite. organic-chemistry.org The reaction conditions may need to be adjusted based on the steric and electronic properties of the substituents on the formamide. The stability of various functional groups under the reaction conditions must also be considered. For instance, acid-labile protecting groups have been shown to be stable under certain nitrosation conditions using tert-butyl nitrite. rsc.org

Strategies for Alkyl and Aryl Substitutions on the Formamide Moiety

The introduction of alkyl and aryl groups onto the formamide moiety of this compound analogues is a critical step in diversifying the chemical space of this compound class. Methodologies for achieving these substitutions often leverage established principles of C-C and C-N bond formation, adapted for the specific reactivity of the formamide or a suitable precursor.

One prominent strategy involves the use of organometallic reagents, particularly organolithium compounds, to perform nucleophilic substitution. researchgate.net This approach typically involves the reaction of an organolithium reagent (R-Li), where 'R' can be an alkyl or aryl group, with a formamide derivative that has been activated for substitution. The high reactivity of organolithium reagents allows for the formation of a C-C bond by displacing a suitable leaving group on the formamide precursor. The versatility of this method allows for the introduction of a wide array of functionalized aryl and alkyl groups. researchgate.net

Another common approach is cross-coupling reactions. For instance, biaryl cross-coupling can be utilized, where the sodium salt of a relevant dianion reacts with an aromatic nitrile in a medium like liquid ammonia (B1221849). Subsequent alkylation of the resulting anionic intermediate with alkyl bromides can introduce alkyl chains. This method is compatible with a variety of functional groups on the aromatic nitrile, including methyl, methoxy, and phenyl groups, as well as halogen atoms. researchgate.net

Furthermore, direct nucleophilic substitution reactions on activated heterocyclic systems provide a pathway for generating di-substituted derivatives. For example, mono-substituted quinoxalines bearing a phenyl or butyl group can readily react with a range of alkyl, aryl, heteroaryl, and alkynyl nucleophiles to yield the corresponding di-substituted products in moderate to good yields. researchgate.net These established reactions for creating substituted amides and related structures form the foundation for developing synthetic routes to this compound analogues with diverse alkyl and aryl substituents.

Table 1: Methodologies for Alkyl and Aryl Substitution

| Methodology | Reagent Type | Bond Formed | Key Features |

|---|---|---|---|

| Organometallic Addition | Organolithium Reagents (R-Li) | C-C | High reactivity; suitable for a wide range of R groups. researchgate.net |

| Biaryl Cross-Coupling | Sodium Salt of Dianion / Aromatic Nitrile | C-C | One-pot approach; compatible with various functional groups. researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules with a high degree of stereoselectivity is a cornerstone of modern pharmaceutical chemistry, as enantiomers can have vastly different biological activities. jocpr.com For chiral this compound derivatives, several advanced stereoselective strategies can be employed, drawing from established principles in asymmetric synthesis.

Asymmetric Catalysis is a powerful tool for creating chiral centers. This approach utilizes a small amount of a chiral catalyst to preferentially generate one enantiomer over the other. jocpr.com

Organocatalysis : This sub-field uses small, metal-free organic molecules as catalysts. These catalysts are often robust, non-toxic, and environmentally benign compared to metal-based catalysts, making them attractive for larger-scale manufacturing. jocpr.com For example, chiral Brønsted acids, such as derivatives of BINOL-phosphoric acid or 1,2-benzenedisulfonimide, have proven effective in catalyzing reactions like the Biginelli reaction with high yields and excellent enantiomeric excesses (up to 99% ee). mdpi.com Such catalysts could be adapted to direct the stereoselective addition of a substituent to a prochiral N-formamide precursor before or during nitrosation.

Biocatalysis : The use of enzymes or whole cells offers exceptional selectivity under mild reaction conditions. The inherent chirality of enzymes allows them to catalyze reactions with very high specificity, providing an environmentally friendly route to enantiomerically pure compounds. jocpr.com

Substrate-Controlled Synthesis involves using a chiral starting material to direct the stereochemistry of subsequent transformations. This can be achieved by:

Using the Chiral Pool : Starting a synthesis from readily available, enantiomerically pure natural products like amino acids or tartaric acid. researchgate.net The existing stereocenters in the starting material guide the formation of new ones.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the formamide precursor. The auxiliary directs the stereochemical outcome of a key bond-forming reaction and is subsequently removed. The condensation of aldehydes or ketones with chiral sulfinamides to form chiral sulfinimines is a prevalent example of this strategy, which is widely used to control the stereochemistry of reactions. researchgate.net

These methods provide a robust toolbox for accessing specific stereoisomers of chiral this compound derivatives, which is essential for investigating their structure-activity relationships.

Table 2: Stereoselective Synthesis Strategies

| Strategy | Method | Key Principle | Example Catalyst/Reagent |

|---|---|---|---|

| Asymmetric Catalysis | Organocatalysis | A chiral organic molecule preferentially forms one enantiomer. | BINOL-derived phosphoric acids, Chiral Brønsted acids. jocpr.commdpi.com |

| Asymmetric Catalysis | Biocatalysis | Enzymes provide high stereoselectivity under mild conditions. | N/A |

| Substrate Control | Chiral Pool Synthesis | Starting material is already enantiomerically pure. | Tartaric acid, amino acids. researchgate.net |

Scale-up Considerations in this compound Synthesis

Transitioning the synthesis of this compound and its analogues from a laboratory benchtop to an industrial scale introduces significant challenges that require careful consideration of process parameters and manufacturing technology. While traditional batch-controlled synthesis is common in research, it can be difficult to scale up efficiently and consistently. nih.gov

A key challenge in scaling up is maintaining optimal reaction conditions. For instance, in thermally driven processes, simply increasing the batch size can lead to inconsistent heating. As the volume of reactants grows, the temperature may need to be increased to ensure the product at the center of the vessel is sufficiently heated, which can affect product purity and yield. nih.gov

To overcome the limitations of batch processing, continuous manufacturing techniques like hot-melt extrusion (HME) are gaining prominence. nih.gov HME offers a solvent-free or low-solvent alternative to traditional synthesis, which is both more environmentally friendly and potentially cleaner. nih.govrsc.org This method involves feeding reagents into a heated extruder, where mixing and reaction occur in a continuous flow.

Key advantages of continuous processing for scale-up include:

Geometric Similarity : The design of laboratory-scale and industrial-scale extruders is often geometrically similar, which can simplify the scale-up process without compromising product quality. nih.gov

Process Control : Parameters such as barrel temperature, screw speed, and feed rate can be precisely controlled to maintain consistent product quality even as production rates increase. nih.gov

High Space-Time Yields : Continuous methods like extrusion can achieve space-time yields that are orders of magnitude greater than conventional solvent-based batch methods, enabling the production of kilograms of material per hour. rsc.org

However, scaling up a continuous process requires careful optimization. For example, when increasing the feed rate to boost output, other parameters like screw speed may need to be adjusted to maintain a consistent residence time for the reactants within the extruder. nih.gov This ensures that each portion of the material is processed under the same conditions, leading to a uniform final product. The adoption of such continuous, scalable technologies is crucial for the efficient and large-scale industrial production of this compound derivatives. rsc.org

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Alkyl Bromide |

| Benzonitrile |

| BINOL |

| Ethyl Acetoacetate |

| Phenyl |

| Quinoxaline |

| Tartaric Acid |

| Thiourea |

Mechanistic Investigations of N Nitrosoformamide Reactivity

Reactions with Nucleophiles and Electrophiles in N-Nitrosoformamide Systems

Nucleophilic Attack at the Nitroso Nitrogen

The nitroso group's nitrogen atom in N-nitroso compounds is susceptible to attack by nucleophiles. mit.eduat.ua This reactivity is foundational to understanding the chemical behavior of this compound. The mechanism often involves the addition of a nucleophile to the electron-deficient nitroso nitrogen. at.ua The nature of the nucleophile dictates the subsequent reaction pathway. For instance, reactions with organolithium and Grignard reagents lead to the formation of unstable oxyhydrazine intermediates, which can then eliminate to form hydrazones or azomethine imines. mit.edunih.gov

The reactivity of nucleophiles towards the nitroso nitrogen is influenced by factors such as the nucleophile's basicity and the solvent environment. conicet.gov.ar Studies on related N-nitrososulfonamides have shown that a wide array of nucleophiles, including amines, thiols, and carbanions, can effectively attack the nitroso nitrogen. conicet.gov.arsci-hub.se This suggests a general susceptibility of the N-nitroso functionality to nucleophilic addition.

Electrophilic Transformations Involving this compound Intermediates

While the nitroso nitrogen is a site of nucleophilic attack, this compound can also participate in electrophilic transformations, often through the generation of reactive intermediates. acs.org For example, in the presence of a Lewis acid, nitrosocarbonyl intermediates derived from related compounds can act as electrophiles in reactions like the hetero-Diels-Alder reaction. acs.orgthieme-connect.de These intermediates are highly reactive and can engage with various nucleophilic partners.

The generation of electrophilic species can also be achieved through oxidation. The copper-catalyzed aerobic oxidation of N-hydroxycarbamates, for instance, produces nitrosoformate intermediates that serve as effective electrophilic nitrogen sources for the α-amination of carbonyl compounds. acs.orgmolaid.com This highlights the dual nature of these systems, where the initial nucleophilic character of a precursor can be transformed into a potent electrophile through chemical manipulation.

Rearrangement Reactions of this compound and Related Nitrosamides

This compound and its derivatives are known to undergo various rearrangement reactions, which are often influenced by thermal or acidic conditions. These rearrangements can involve the migration of groups and cleavage of key bonds within the molecule.

Nitroso-Amido Rearrangements and Nitrogen-Carbonyl Bond Scission

A significant thermal reaction of N-nitrosamides is their rearrangement to form diazo esters, a process that involves the scission of the nitrogen-carbonyl bond. cdnsciencepub.com This rearrangement is a key step in the thermal decomposition of these compounds and has been observed in a variety of solvents. cdnsciencepub.com The resulting diazo esters are themselves reactive and can undergo further reactions depending on the nature of the substituents. cdnsciencepub.com This nitrogen-carbonyl bond cleavage is a characteristic feature of the thermolysis of N-nitrosamides, distinguishing it from their photochemical reactions. cdnsciencepub.com

Intramolecular Rearrangements and Potential Mechanisms

Beyond the well-established nitroso-amido rearrangement, other intramolecular rearrangements of N-nitroso compounds have been investigated. The Fischer-Hepp rearrangement, for example, involves the conversion of an aromatic N-nitrosoamine to a C-nitroso compound under acidic conditions. wikipedia.org While the exact mechanism is not fully understood, evidence suggests it may proceed through an intramolecular pathway. wikipedia.org

Other rearrangements, such as the Bamberger and Beckmann rearrangements, provide analogies for the types of intramolecular shifts that can occur in nitrogen-containing compounds, often involving protonation and the formation of cationic intermediates. wiley-vch.demasterorganicchemistry.comlibretexts.org In the context of N-nitrosamides, base-catalyzed rearrangements have also been observed, such as the conversion of N-nitrosoaminonitriles to cyanoamidoximes, which is proposed to occur via an intramolecular migration of the nitroso group. cdnsciencepub.com

Photoinduced Reactivity and Radical Generation in this compound Systems

The photochemical behavior of this compound and related N-nitrosamides presents a distinct reaction pathway compared to their thermal decomposition. Irradiation with light, particularly in acidic media, induces specific bond cleavages and the formation of radical species. cdnsciencepub.com

Upon photolysis, N-nitrosamides primarily undergo fission of the nitrogen-nitrogen bond, a stark contrast to the nitrogen-carbonyl bond cleavage seen in their thermal reactions. cdnsciencepub.com This photo-elimination leads to the generation of nitric oxide (NO) and an aminyl radical. cdnsciencepub.comnih.gov The formation of these radical intermediates is a key feature of the photochemistry of N-nitroso compounds. nih.govnih.gov

The subsequent fate of these radicals depends on the reaction conditions. In the absence of radical scavengers, the rapid recombination of the aminyl radical and nitric oxide can lead to the reformation of the starting nitrosamine (B1359907), resulting in little net photolysis. nih.gov However, in the presence of trapping agents like oxygen, the reaction can proceed efficiently to form non-nitrosamine products. nih.gov For instance, the aminyl radical can react with nitrogen dioxide (formed from the oxidation of nitric oxide) to produce a nitramine. nih.gov

Theoretical studies suggest that this compound is expected to undergo rapid photolysis. unit.no The photochemical reactions of N-nitrosamides in acidic media include both photo-elimination of [NOH] and a light-catalyzed denitrosation, similar to the photolysis of N-nitrosamines. cdnsciencepub.com

Photolytic Cleavage and Radical Formation

The photolysis of N-nitrosamides, including this compound, in acidic environments initiates distinct chemical pathways that differ significantly from their thermal decomposition routes. cdnsciencepub.com A primary event in the photolysis of these compounds is the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.com This homolytic cleavage is a key step that leads to the formation of radical species. uantwerpen.be The process can be understood as an initial excitation to a singlet or triplet state, followed by the cleavage of the relatively weak N-N bond. kvmwai.edu.in

In acidic media, the photolysis of N-nitrosamides results in two main processes: the photo-elimination of [NOH] and a light-catalyzed denitrosation. cdnsciencepub.com The formation of radical intermediates is a central feature of these photolytic reactions. rutgers.edu For instance, the photolysis of N-n-butyl-N-nitrosoformamide has been studied, demonstrating these characteristic transformations. cdnsciencepub.com The presence of an acid is crucial, as decomposition in the dark under similar conditions is negligible, indicating a true photo-process. cdnsciencepub.com

The initial homolytic cleavage generates an acyl radical and a nitrosyl radical. The subsequent reactions of these radicals determine the final product distribution. The environment, particularly the presence of radical scavengers or other reactive species, can influence the course of these secondary reactions.

Cycloaddition Reactions under Photolytic Conditions

While direct evidence for cycloaddition reactions of this compound itself under photolytic conditions is not extensively detailed in the provided search results, the generation of reactive intermediates like acyl nitroso species from related compounds opens the possibility for such reactions. Acyl nitroso compounds are known to be highly reactive dienophiles in [4+2] cycloaddition reactions, often referred to as nitroso-Diels-Alder reactions. researchgate.net These reactions typically proceed with high efficiency to form 1,2-oxazines. researchgate.net

Photochemical conditions can facilitate cycloadditions that are otherwise thermally forbidden. libretexts.orgfiveable.me For example, [2+2] cycloadditions often occur under photochemical activation to produce four-membered rings. libretexts.orgmsu.edu The photolytic generation of a reactive species from this compound could potentially lead to its participation in cycloaddition reactions. The specific type of cycloaddition ([4+2], [2+2], or other) would depend on the nature of the reacting partner and the electronic state of the photochemically generated intermediate. libretexts.orgmdpi.commdpi.com

It's important to note that the photolysis of N-nitrosamides in acidic media primarily leads to cleavage and elimination reactions. cdnsciencepub.com Any cycloaddition would be a competing pathway, and its efficiency would depend on the specific reaction conditions and the substrates present.

Thermal Decomposition Pathways of this compound

The thermal decomposition of N-nitrosamides like this compound is a well-studied process that proceeds through mechanisms distinct from their photolytic breakdown. cdnsciencepub.com Generally, N-nitrosamides are stable only at or below room temperature, with their stability being highly dependent on their specific structure. cdnsciencepub.com The decomposition process is often autocatalytic and can involve a series of complex reactions rather than simple, parallel pathways. osti.gov

Mechanisms of Nitrogen Evolution and Product Formation

The initial and rate-determining step in the thermal decomposition of N-nitrosamides in various solvents is typically a rearrangement to a diazo ester intermediate, which involves the exclusive cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com This diazo ester is unstable and undergoes further reactions, leading to the evolution of nitrogen gas and the formation of other products. cdnsciencepub.com The pathway for the decomposition of the diazo ester intermediate can be either ionic or radical, depending on the structure of the alkyl or aryl group. cdnsciencepub.com For alkyl N-nitrosamides, the reaction often proceeds through an ionic pathway, yielding corresponding esters and olefins. cdnsciencepub.com

Theoretical studies suggest that this compound can also be formed from the decomposition of other compounds and subsequently undergo thermal decomposition itself to yield DNA-alkylating diazonium ions. missouri.edu

Identification of Stable Decomposition Products

The nature of the stable products formed during the thermal decomposition of N-nitrosamides is dictated by the secondary reactions of the diazo ester intermediate. cdnsciencepub.com For N-alkyl-N-nitrosamides, the primary products are the corresponding carbinol esters and olefins. cdnsciencepub.com For instance, the thermal decomposition of N-nitroso-N-alkylacetamides yields the corresponding alkyl acetates. cdnsciencepub.com

In the context of atmospheric chemistry, this compound is an expected degradation product of certain amines. bellona.orgbellona.org It is anticipated to undergo further reactions, with N-nitro-formamide being a potential subsequent product. bellona.orggassnova.no The final stable products will depend on the specific environmental conditions.

| Precursor/Related Compound | Decomposition Condition | Key Intermediates | Stable Products |

| N-Alkyl-N-nitrosamides | Thermal | Diazo esters | Carbinol esters, Olefins |

| N-Aryl-N-nitrosamides | Thermal | Diazo esters | Products from aryl free-radicals |

| N-nitrosobis(2-oxopropyl)amine | Base-catalyzed | N-nitroso-5-hydroxy-5-methyl-3-piperidone | 3-hydroxy-5-methylpyridine |

Acid- and Base-Catalyzed Reactions of this compound

The reactivity of this compound is significantly influenced by the presence of acids and bases, which can catalyze its decomposition and rearrangement reactions.

Protonation Effects on Reactivity and Intermediates

In acidic solutions, the protonation of N-nitroso compounds can dramatically alter their reactivity. masterorganicchemistry.com Protonation generally makes a molecule more electron-poor and thus more electrophilic. masterorganicchemistry.com For N-nitrosamides, acid catalysis is often required to initiate reactions such as denitrosation. sci-hub.se The reaction likely proceeds through the N-protonated form of the nitrosamide. sci-hub.se

Theoretical studies on the simplest protonated nitrosamine, [NH2NO-H]+, have explored the relative stabilities of its tautomers, including NH2NOH+ and NH3NO+. nih.gov The photochemical behavior of these protonated species differs significantly. For instance, NH3NO+ is photochemically unstable and its first excited state is purely dissociative, leading to the photorelease of nitric oxide (NO). nih.gov In contrast, NH2NOH+ is found to be photostable due to an S1/S0 conical intersection. nih.gov These findings suggest that in acidic solutions, the specific site of protonation can dictate the subsequent chemical pathways. Protonation can occur on the excited state surface, influencing the photolytic outcomes. nih.gov

Deprotonation and Anion Reactivity

The reactivity of N-nitrosoamides, including this compound, is significantly influenced by acid-base reactions. masterorganicchemistry.com While these compounds are known to undergo decomposition in acidic media, their behavior under basic conditions is characterized by deprotonation, leading to the formation of a reactive anion. masterorganicchemistry.comrsc.org The removal of a proton enhances the electron density of the molecule, thereby increasing its nucleophilicity and setting the stage for subsequent chemical transformations. masterorganicchemistry.comwikipedia.org

Deprotonation typically occurs at the nitrogen atom, facilitated by a suitable base. This process is a critical initial step in several reaction pathways, most notably the generation of diazoalkanes. wikipedia.orgscielo.br The resulting anion is generally unstable and readily undergoes further reactions.

The primary and most well-documented reaction of the this compound anion and its N-alkyl derivatives is the base-catalyzed decomposition to form diazo compounds. scielo.brnih.gov This transformation is a classical and versatile method for synthesizing diazoalkanes. scielo.br The general mechanism involves the attack of a base on the N-nitroso compound, which leads to the formation of an intermediate that subsequently decomposes to yield the diazoalkane. google.comgoogle.comacs.org For N-alkyl-N-nitrosoamides, this process involves a rearrangement that culminates in the elimination of a carboxylate salt and the formation of the corresponding diazoalkane. nih.gov Theoretical studies on related compounds, such as N-(2-aminoethyl)- and N-(2-hydroxyethyl)-N-nitrosoformamides, indicate that these species are unstable and can decompose to form DNA-alkylating diazonium ions, highlighting the inherent reactivity of the this compound structural motif following certain activation pathways. researchgate.netmissouri.edu

The table below summarizes the general findings for the base-catalyzed decomposition of N-alkyl-N-nitroso compounds, a reaction class to which this compound belongs.

| Precursor Class | Base | Intermediate Species | Primary Product | Ref. |

| N-Alkyl-N-nitroso amides | Alkoxide / Hydroxide | Acyl diazotate anion | Diazoalkane | scielo.br, acs.org |

| N-Alkyl-N-nitroso ureas | Strong Base (e.g., KOH) | Diazotate anion | Diazoalkane | scielo.br |

| N-Alkyl-N-nitroso sulfonamides | Strong Base (e.g., KOH) | Diazotate anion | Diazoalkane | scielo.br |

| N-Alkyl-N-nitroso compounds | Aqueous Potassium Hydroxide | Anionic Intermediate | Diazoalkane | google.com, google.com |

Computational and Theoretical Probing of N Nitrosoformamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer a detailed picture of the electronic landscape within a molecule, which is fundamental to understanding its behavior.

The electronic structure of N-Nitrosoformamide is characterized by the distribution of its molecular orbitals, especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key determinants of the molecule's reactivity. In related N-nitroso compounds, computational studies have shown that unpaired electrons are likely to be located on the oxygen and nitroso nitrogen atoms. nih.gov

The electron density distribution in this compound is significantly influenced by the presence of the electronegative oxygen and nitrogen atoms. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential. The nitroso group (–N=O) is a notable feature, contributing to the molecule's reactivity. smolecule.com

The bonding in this compound involves a combination of covalent and ionic character, particularly in the N-O bond. arkat-usa.org The molecule consists of a formamide (B127407) group attached to a nitroso group. The bond energies are crucial for understanding the molecule's stability and the pathways through which it might decompose.

Table 1: General Average Bond Energies

| Bond | Average Energy (kJ/mol) |

|---|---|

| N-N | 160-247 wiredchemist.comstackexchange.com |

| N=N | 418 wiredchemist.com |

| N≡N | 942 wiredchemist.com |

| N-O | 201 wiredchemist.com |

| N=O | 607 wiredchemist.com |

| C-N | 305 wiredchemist.com |

| C=O | 799 wiredchemist.com |

Note: These are general average values and may not represent the exact bond energies in this compound.

Conformational Analysis and Torsional Barriers of this compound

The three-dimensional shape of a molecule and the ease with which it can change are fundamental to its properties and reactivity. Conformational analysis provides insight into these aspects. libretexts.org

This compound can exist in different spatial arrangements, known as conformers or rotamers, due to rotation around its single bonds. nih.govucalgary.ca These conformers have different energies, and the most stable ones are those that minimize steric hindrance and electronic repulsion. vedantu.comorganicchemistrytutor.com For N-nitroso compounds, the presence of syn and anti isomers with respect to the N-N bond is common. researchgate.net In related N-nitrosamides, the anti conformation is often favored to reduce dipole-dipole repulsion between the carbonyl and nitroso groups. cdnsciencepub.com Computational studies on similar molecules have identified multiple stable conformers, often existing in equilibrium. missouri.eduresearchgate.net

The conversion from one conformer to another is not without an energy cost. The energy required to rotate around a specific bond is known as the torsional barrier. wayne.edu Computational studies on related molecules have calculated these barriers. For example, in a study of a C-nitroso formamide intermediate, a rotational energy barrier of 6.2 kcal/mol was calculated for rotation around the C-NO bond. nih.gov In other systems, such as N-methylformamide, the barrier to rotation around the C-N bond is significantly higher, around 20.6 kcal/mol. nih.gov These energy profiles are crucial for understanding the dynamics of the molecule and the feasibility of interconversion between different conformations at a given temperature. nih.govwayne.edursc.org

Reaction Pathway Elucidation using Advanced Computational Methods

Advanced computational methods are indispensable for mapping out the potential reaction pathways of molecules like this compound. mdpi.comresearchgate.net These methods allow for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. numberanalytics.com

Theoretical studies on related N-nitroso compounds have elucidated various reaction pathways, including decomposition and rearrangement. missouri.edunih.govrsc.org For instance, the decomposition of N-nitroso compounds can proceed through different routes depending on the conditions, such as acid-catalyzed hydrolysis or photolysis. cdnsciencepub.comrsc.org In some cases, C-N or C-X (where X is a heteroatom) cleavage can lead to the formation of this compound derivatives. missouri.edu Computational modeling has shown that the activation barriers for these decomposition reactions can be relatively low, indicating that they can proceed rapidly. missouri.edu Furthermore, computational studies have been used to understand the formation of N-nitroso compounds from their precursors, detailing the step-by-step mechanism of nitrosation. nih.gov The use of DFT and other high-level computational methods is central to predicting the kinetics and thermodynamics of these complex chemical transformations. researchgate.netrsc.org

Solvent Effects on this compound Reactivity: A Computational Perspective

Solvents can profoundly influence chemical reactivity by stabilizing or destabilizing reactants, products, and transition states, or even by directly participating in the reaction mechanism. rsc.org Computational chemistry offers powerful tools to dissect these effects, primarily through implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on related nitro compounds show that solvation generally enhances the electron-accepting properties of the nitro group, which can impact reactivity. researchgate.net

Explicit solvent models involve including a finite number of solvent molecules in the quantum mechanical calculation. This method is more computationally demanding but can capture specific short-range interactions like hydrogen bonding. rsc.orgmdpi.com For the formation of this compound derivatives from cyclic precursors, theoretical studies have highlighted the necessity of "microsolvation," where one or more water molecules directly participate in the reaction. missouri.edu This water-assisted C-X cleavage mechanism opens up a pathway that is not feasible in the gas phase, demonstrating a direct catalytic role for the solvent. missouri.edu The interaction with explicit solvent molecules can lower interaction energies and alter conformational preferences compared to implicit models. mdpi.com

The choice between implicit and explicit models depends on the specific system and the nature of the solvent-solute interactions. For reactions where specific hydrogen bonds are crucial, as is likely for many reactions involving the polar this compound, explicit or hybrid (e.g., ONIOM QM/MM) models are often necessary to achieve accurate results. missouri.edumdpi.com

Prediction of Spectroscopic Signatures from Theoretical Models

Computational models are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between structure and experimental observation. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are key tools for characterizing compounds, and theoretical predictions can aid in signal assignment and structure elucidation. schrodinger.com

For N-nitroso compounds, DFT calculations have been successfully used to predict nitrogen NMR shieldings. schrodinger.com Modern computational software can predict the NMR spectra for various nuclei, including ¹H, ¹³C, and ¹⁵N, by calculating chemical shifts and coupling constants based on the molecule's computed electronic structure. schrodinger.comcomputabio.com These predictions can be performed in a vacuum or with the inclusion of solvent effects, which is crucial as solvent polarity is known to influence the electronic structure and thus the NMR chemical shifts of N-nitrosamines. schrodinger.com Machine learning approaches are also emerging as a rapid and accurate method for predicting ¹H NMR chemical shifts from a chemical structure. nih.gov

In the realm of vibrational spectroscopy, theoretical calculations can predict the frequencies and intensities of IR and Raman bands. This is particularly useful for transient or reactive species like this compound. For instance, DFT calculations have been used to assign experimental infrared signals observed during surface reactions to specific vibrational modes, such as the C=O stretch of an adsorbed nitrosoformamide intermediate. This assignment would be difficult to make without theoretical support. The ability to accurately predict VCD/IR, ECD/UV-vis, and NMR spectra is a powerful tool for confirming the identity and determining the stereochemistry of novel or unstable compounds. schrodinger.com

Advanced Spectroscopic and Crystallographic Elucidation of N Nitrosoformamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights.cdnsciencepub.commontana.edu

High-resolution NMR spectroscopy is a primary tool for investigating the structural and dynamic features of N-Nitrosoformamide. cdnsciencepub.commontana.edu It allows for the detailed analysis of the magnetic environments of atomic nuclei within the molecule, providing information on its structure and conformational changes. montana.eduox.ac.uk

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in determining the connectivity of atoms within the this compound molecule. oxinst.combitesizebio.comresearchgate.net These experiments reveal through-bond and through-space correlations between different nuclei, which helps in piecing together the molecular structure. oxinst.comamazon.com For instance, a ¹H-¹⁵N HSQC experiment can provide a "fingerprint" of the protein's backbone by showing a peak for every proton attached to a nitrogen, which is useful in identifying ligand binding sites. bitesizebio.com

Triple-resonance experiments, which link ¹H, ¹³C, and ¹⁵N nuclei, are particularly powerful for assigning specific resonance signals to individual atoms in complex molecules, including isotopically enriched proteins. wikipedia.org These methods rely on the large one-bond scalar couplings (¹JNH, ¹JCH, ¹JCC, and ¹JCN) to establish connectivity, which is more efficient than relying on the smaller and more variable three-bond proton-proton couplings (³JHH). wikipedia.org

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational exchange and reaction kinetics of this compound. github.iolibretexts.org These studies can provide quantitative data on processes such as bond rotations and molecular rearrangements that occur on the NMR timescale. montana.edu

A key dynamic process in N-nitrosamides is the restricted rotation around the N-N bond, which can lead to the existence of different conformers. cdnsciencepub.commontana.edu DNMR can be used to determine the energy barrier for this rotation by analyzing the changes in the NMR spectrum as a function of temperature. montana.edu At low temperatures, the exchange between conformers is slow, and separate signals may be observed for each conformer. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. ox.ac.uk

Kinetic data for reactions involving this compound can also be obtained using NMR by monitoring the concentrations of reactants and products over time. github.ioox.ac.ukresearchgate.net This is achieved by integrating the signals corresponding to specific molecules at regular intervals. github.io The reaction rate constant and activation energy can then be determined from this data. magritek.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization.edinst.comelsevier.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of this compound. edinst.comelsevier.com These complementary techniques probe the vibrational modes of a molecule, which are sensitive to its structure and electronic environment. edinst.comnih.gov

The vibrational spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending motions of its various functional groups. uni-siegen.de For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.orglibretexts.org

Key vibrational modes for N-nitrosamides include:

N=O stretching: This vibration typically appears in the infrared spectrum and is characteristic of the nitroso group. cdnsciencepub.com

C=O stretching: The carbonyl stretch is a strong absorption in the IR spectrum and its position can provide information about the electronic environment of the carbonyl group. mdpi.com

N-H and C-H stretching: These vibrations occur at higher frequencies and are useful for identifying these specific bonds. mdpi.com

Bending modes: These include scissoring, rocking, wagging, and twisting vibrations that involve changes in bond angles. uni-siegen.delibretexts.org

The precise frequencies of these vibrational modes can be influenced by factors such as the electronic nature of substituents and the presence of intermolecular interactions. rsc.org

Table 1: Characteristic Vibrational Frequencies for N-Nitrosamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N=O | Stretching | Varies | cdnsciencepub.com |

| C=O | Stretching | ~1708 | mdpi.com |

| O-H | Stretching | 3400-3600 | mdpi.com |

Vibrational spectroscopy is a sensitive probe of the intra- and intermolecular interactions in this compound systems. caltech.eduresearchgate.net Hydrogen bonding, for example, can cause significant shifts in the vibrational frequencies of the involved functional groups. mdpi.com A downward shift (redshift) in the stretching frequency of a proton donor group, such as N-H or O-H, is a hallmark of hydrogen bond formation. mdpi.com

By analyzing these spectral shifts, it is possible to gain insights into the strength and nature of hydrogen bonds and other non-covalent interactions that influence the structure and properties of this compound in different environments. nih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis.osti.govlibretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways upon ionization. osti.govlibretexts.org

The mass spectrum of a compound provides a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the intact molecule that has lost one electron. The accurate mass of the molecular ion can be used to determine the molecular formula of the compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For N-nitroso compounds, common fragmentation pathways include:

Loss of the NO radical (M-30): This is a characteristic fragmentation for many nitrosamines. researchgate.netnih.govresearchgate.net

Loss of OH (M-17): This can occur through a rearrangement process. researchgate.netosti.gov

Loss of H₂O (M-18): This fragmentation has also been observed. nih.gov

Loss of NH₂NO (M-46): This is another potential fragmentation pathway. nih.gov

By analyzing these fragmentation patterns, it is possible to deduce the structural features of the parent molecule. researchgate.netnih.govlibretexts.org

Table 2: Common Mass Spectral Fragments for N-Nitroso Compounds

| Fragment Loss | Mass Difference (Da) | Reference |

|---|---|---|

| •NO | 30 | researchgate.netnih.govresearchgate.net |

| •OH | 17 | researchgate.netosti.gov |

| H₂O | 18 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. For this compound (CH₂N₂O₂), HRMS provides an exact mass measurement, which is crucial for its unambiguous identification in complex mixtures.

Methodologies for analyzing N-nitrosamines often involve coupling liquid chromatography with HRMS (LC-HRMS), using ionization techniques like heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI). rsc.orgthermofisher.com A high-resolution mass analyzer, such as a Q-Exactive Orbitrap, can acquire full scan mass spectra with resolutions often set at 60,000 or higher. nih.gov This allows for the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula. The high mass accuracy helps ensure good selectivity for detection. rsc.org

The theoretical exact mass of this compound can be calculated based on its elemental formula. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. The low mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | CH₂N₂O₂ |

| Monoisotopic Mass | 74.01163 g/mol |

| Protonated Species [M+H]⁺ | C H₃ N₂ O₂⁺ |

| Theoretical m/z of [M+H]⁺ | 75.01940 |

This table is illustrative and based on theoretical calculations for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the protonated molecule ([M+H]⁺, m/z 75.01940) would be selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a structural fingerprint. Studies on various N-nitroso compounds reveal common fragmentation pathways that are highly dependent on the compound's structure. nih.gov

Loss of the Nitroso Radical (•NO): A characteristic fragmentation for many N-nitrosamines is the neutral loss of 30 Da, corresponding to the cleavage of the N-N bond and loss of the •NO radical. nih.govnih.gov For this compound, this would result in a fragment ion at m/z 45.

Loss of Water (H₂O): Another potential pathway, though less common, involves the loss of a water molecule (18 Da) from the protonated precursor. nih.gov

Other Fragmentations: The simple structure of this compound limits the complex rearrangements seen in larger nitrosamines. researchgate.net However, further fragmentation of the primary product ions can provide additional structural confirmation.

The resulting fragmentation data can be used to build a library for identifying this compound in various samples.

Table 2: Hypothetical MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|---|

| 75.01940 | Variable | 45.02893 | 30 | [CH₂NO]⁺ |

This table represents potential fragmentation pathways based on known behaviors of N-nitroso compounds and is for illustrative purposes only. Specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A successful crystallographic analysis of this compound would provide a detailed picture of its molecular geometry. By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map is generated, from which atomic positions can be determined. nih.gov

This analysis would precisely define key structural parameters, including:

The length of the N-N, N=O, C=O, and C-N bonds.

The bond angles around the central nitrogen and carbonyl carbon atoms (e.g., the C-N-N and N-N=O angles).

The planarity of the molecule, determining if the atoms of the formamide (B127407) and nitroso groups lie in the same plane.

Table 3: Predicted Bond Parameters for this compound

| Bond/Angle | Predicted Length (Å) / Angle (°) |

|---|---|

| C=O Bond Length | ~1.21 |

| C-N Bond Length | ~1.35 |

| N-N Bond Length | ~1.32 |

| N=O Bond Length | ~1.21 |

| O=C-N Angle | ~125° |

| C-N-N Angle | ~115° |

| N-N=O Angle | ~114° |

Note: This data is illustrative, based on typical bond lengths and angles for similar functional groups found in organic compounds and is not from an experimental crystal structure of this compound. rsc.org

Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble into larger, ordered structures in the solid state. wikipedia.orgrsc.org The crystal packing of this compound would be governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Given its structure, this compound has the potential for significant hydrogen bonding:

The amide N-H groups can act as hydrogen bond donors.

The carbonyl oxygen (C=O) and the nitroso oxygen (N=O) can act as hydrogen bond acceptors. colostate.edu

An X-ray structure would reveal how these interactions guide the molecules to pack in the crystal lattice, potentially forming chains, sheets, or more complex three-dimensional networks. Understanding this supramolecular assembly is key to comprehending the physical properties of the solid material. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.comdu.ac.in N-Nitroso compounds are known to be sources of radicals, and EPR is the primary technique for observing these transient intermediates directly. nih.gov

The homolytic cleavage of the relatively weak N-N bond in this compound, which can be induced by heat or light, would generate two radical species: a formyl-aminyl radical (H(C=O)N•) and the nitric oxide radical (•NO). While •NO is a challenging molecule to detect directly in many systems, the aminyl radical could potentially be observed.

EPR spectroscopy can provide crucial information:

Detection and Identification: The presence of a radical species is confirmed by an EPR signal. The g-value and hyperfine splitting patterns in the spectrum act as a fingerprint for identifying the specific radical. rsc.org For an aminyl radical, hyperfine coupling to the ¹⁴N nucleus (I=1) would be expected to split the signal into a characteristic triplet. du.ac.in

Structural Information: The magnitude of the hyperfine splitting constants provides information about the distribution of the unpaired electron's spin density within the radical, offering insights into its electronic structure. rsc.org

While no specific EPR studies on this compound were found, the technique remains the most powerful method for investigating the potential radical-mediated reaction pathways of this compound. nih.govresearchgate.net

Applications of N Nitrosoformamide in Organic Synthesis and Materials Chemistry

N-Nitrosoformamide as a Versatile Reagent in Organic Transformations

This compound's versatility is demonstrated through its application as a nitrosating agent and as a chemical precursor to highly reactive intermediates essential for constructing complex molecules.

N-nitroso compounds are characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.com N-nitrosamides, the class of compounds to which this compound belongs, can be synthesized from the corresponding amide by reaction with a nitrosating agent. wikipedia.orgsci-hub.sesmolecule.com These agents are effectively sources of the nitrosonium ion (NO⁺) or related electrophilic nitrosyl species. organic-chemistry.orgwikipedia.org

The process of transferring a nitroso group to another molecule is known as nitrosation. wikipedia.org While stable, N-nitrosamides can themselves act as transnitrosating agents under specific conditions, transferring their nitroso group to other nucleophiles. chemrxiv.org For instance, N-nitrososulfonamides have been developed as stable, crystalline reagents that can effectively nitrosate a variety of nucleophiles under mild conditions, showcasing high functional group tolerance. chemrxiv.org This reactivity paradigm suggests that this compound could be employed in selective syntheses to introduce a nitroso group onto a target molecule, although specific examples focusing solely on this compound are less common in literature than for other N-nitroso compounds. The reaction typically involves the nucleophilic attack of a substrate, such as a secondary amine, on the electrophilic nitroso nitrogen of the N-nitrosamide. wikipedia.org

N-nitrosamides are known to decompose under certain conditions to generate highly reactive intermediates that are pivotal in organic synthesis. wikipedia.org One of the primary decomposition pathways for N-nitroso amides involves rearrangement to a diazonium ion, which can subsequently eliminate dinitrogen gas to form a carbocation. wikipedia.org This pathway is fundamental to the use of related compounds like N-Methyl-N-nitrosoformamide as alkylating agents that can modify biological macromolecules like DNA. ontosight.ai

The diazonium ions formed from N-nitrosamide decomposition are closely related to diazo compounds, which are important precursors for carbenes. uva.es Palladium-catalyzed cross-coupling reactions, for example, often use diazo compounds as precursors to palladium-carbene intermediates, which then undergo migratory insertion to form new carbon-carbon bonds. uva.es

Furthermore, the N-nitroso group provides a pathway to another class of reactive intermediates: nitrenes. egyankosh.ac.inwikipedia.org Nitrenes are the nitrogen analogues of carbenes, featuring a neutral, monovalent nitrogen atom with a sextet of electrons. wikipedia.org They are typically generated via the thermolysis or photolysis of azides. wikipedia.orgrsc.org The decomposition of certain nitrogen-containing compounds can yield these intermediates, which readily participate in reactions such as C-H insertion and cycloaddition. egyankosh.ac.inwikipedia.org While azides are the most common precursors, the development of alternative nitrene sources is an active area of research, with some methods utilizing N-O bond cleavage. osti.gov The structural features of this compound suggest its potential as a precursor for formylnitrene under specific reaction conditions, expanding its synthetic utility.

Role of this compound in Complex Reaction Cascades

Reaction cascades, also known as domino or tandem reactions, are powerful synthetic strategies that involve two or more bond-forming transformations within a single operation without isolating intermediates. wikidoc.orgnumberanalytics.com These processes are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. wikidoc.orgbaranlab.orgmdpi.com

Multi-component reactions (MCRs) are a class of convergent chemical reactions where three or more starting materials react to form a single product in one pot. tcichemicals.comorganic-chemistry.org This product incorporates essentially all or most of the atoms of the reactants. tcichemicals.com MCRs are highly valued in medicinal chemistry and drug discovery for their ability to generate libraries of complex molecules quickly. mdpi.comscielo.brrsc.org While numerous MCRs exist, such as the Ugi and Biginelli reactions, the specific incorporation of this compound as a reactant in well-established MCRs is not widely documented. scielo.br However, the reactive nature of the N-nitroso group presents possibilities for designing new MCRs where this compound could serve as a source of electrophilic nitrogen or as a precursor to an in-situ generated reactive intermediate that is trapped by the other components.

A domino reaction is a sequence where subsequent transformations are triggered by the functionality formed in the previous step. numberanalytics.commdpi.com The initiation of such a cascade requires a molecule that can undergo a transformation to produce a reactive intermediate, which then participates in a series of subsequent intramolecular or intermolecular reactions. wikidoc.org

Given that this compound can serve as a precursor to reactive species like diazonium ions or nitrenes, it has the potential to initiate domino reactions. wikipedia.org For example, the generation of a carbocation from this compound decomposition could initiate a cascade of cyclizations and rearrangements in a suitably designed substrate. Similarly, a nitrene generated from this compound could undergo an initial C-H insertion or cycloaddition, with the resulting product being poised for further spontaneous transformations. egyankosh.ac.in While the concept is plausible, specific, well-developed examples of domino reactions initiated directly by this compound are not prevalent in the reviewed literature, which more broadly covers cascades involving related nitroso compounds or other initiators. researchgate.netrsc.org

This compound as a Directing Group in C-H Functionalization (Analogue to N-Nitrosoanilines)

Directing groups are functional groups within a substrate that bind to a metal catalyst and deliver it to a specific C-H bond, enabling selective functionalization at a previously unreactive position. nih.govmagtech.com.cnsigmaaldrich.com This strategy has become a cornerstone of modern synthetic chemistry for its ability to control regioselectivity. numberanalytics.commt.com

While the direct use of the this compound group for this purpose is not extensively reported, the closely related N-nitroso group in N-nitrosoanilines has been successfully established as a novel and efficient directing group for transition-metal-catalyzed C-H functionalization. researchgate.net This serves as a strong analogue for the potential reactivity of this compound.

In this context, the N-nitroso group directs the catalyst, typically a rhodium(III) or palladium(II) complex, to activate the C-H bond at the ortho-position of the aniline (B41778) ring. researchgate.netfrontiersin.org This strategy facilitates a range of transformations, including:

Ortho-olefination : Coupling with alkenes to form new C-C bonds. researchgate.net

Ortho-alkylation : Reaction with allyl alcohols to introduce β-aryl aldehyde or ketone moieties. frontiersin.org

Annulation : Cascade reactions leading to the formation of heterocyclic structures like indazole N-oxides or 3-nitrosoindoles. researchgate.net

A key feature of the N-nitroso directing group is that it can be "traceless," meaning it can be removed during the reaction sequence or serve a dual role as an internal oxidant to regenerate the active catalyst. researchgate.net The success of the N-nitroso group in N-nitrosoanilines provides a compelling precedent for exploring the this compound moiety as a directing group in similar C-H activation contexts.

Development of this compound-Based Functional Materials

The exploration of this compound in the realm of functional materials is a niche area of research. While extensive data on its direct application is limited, the inherent chemical functionalities of the molecule, namely the nitroso and formamide (B127407) groups, suggest potential avenues for its use as a building block in materials science. The reactivity of the N-nitroso group, in particular, presents possibilities for creating novel polymers and organized molecular structures.

Components in Self-Assembling Molecular Systems

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is crucial for the development of advanced functional materials. msleelab.orgrsc.org The structural features of this compound, such as its polarity, hydrogen bonding capability (both donor and acceptor), and the potential for dipole-dipole interactions, suggest that it or its derivatives could participate in the formation of supramolecular assemblies. smolecule.comnih.gov

Research into related nitrogen-containing aromatic compounds has shown that the introduction of nitrogen atoms can enhance π-π stacking interactions, which are a key driving force for self-assembly. While this compound is not aromatic, the principle of leveraging nitrogen's electronic properties to promote intermolecular interactions is relevant.

Furthermore, studies on other nitroso-containing molecules have demonstrated their ability to form organized structures. For example, disulfide-containing nitrosoarenes have been shown to self-polymerize on gold surfaces through the formation of azodioxy bonds, creating ordered films. This highlights the potential of the nitroso group to act as a linking unit in the programmed assembly of molecules.

Despite these promising indications from related systems, there is a significant lack of direct experimental studies on the self-assembling properties of this compound itself. Future research could explore how the interplay of hydrogen bonding from the amide group and the polar interactions of the nitroso group might lead to the formation of ordered structures like liquid crystals or gels.

Catalytic Applications Involving this compound

The application of this compound in catalysis is another area where specific research is sparse. However, the electronic properties of its functional groups suggest potential roles as either a ligand in metal-based catalysis or as an organocatalyst.

This compound as a Ligand in Metal Catalysis

For a molecule to act as a ligand in metal catalysis, it must possess electron-donating groups that can coordinate to a metal center. chemrevise.org this compound has potential coordination sites at the oxygen atoms of the formyl and nitroso groups, as well as the nitrogen of the amino group.

A key piece of evidence for the potential of a related structure to act as a ligand comes from a study on the catalytic oxidation of hydroxyurea. In this process, C-nitrosoformamide (O=CHN=O) was identified as an intermediate that binds to a pentacyanoferrate(II) complex. researchgate.net The formation of the [Fe(CN)₅(NOC(O)NH₂)]³⁻ ion was confirmed, demonstrating that the nitrosoformamide moiety can indeed coordinate to a transition metal. researchgate.net The table below summarizes the spectroscopic data for this complex.

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) |

| [Fe(CN)₅(NOC(O)NH₂)]³⁻ | 465 | 4.0 ± 0.3 x 10³ |

Data from the characterization of the pentacyano(C-nitrosoformamide)ferrate(II) ion. researchgate.net

While the formation of this complex is a crucial first step, the catalytic applications of such this compound-metal complexes have not been reported. The field of transition metal catalysis is vast, with ligands playing a critical role in tuning the reactivity and selectivity of the metal center. unimi.itbeilstein-journals.orgwikipedia.org Future research could investigate whether this compound or its derivatives can act as effective ligands in various catalytic transformations, such as oxidation, reduction, or cross-coupling reactions. rsc.orgresearchgate.net

Organocatalytic Roles of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. csic.es These catalysts often act as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. nih.govresearchgate.net The this compound molecule contains both Lewis basic sites (the oxygen and nitrogen atoms with lone pairs of electrons) and a potentially acidic N-H proton.

This dual functionality could theoretically allow it to act as a bifunctional organocatalyst. For instance, the Lewis basic sites could activate an electrophile while the N-H group activates a nucleophile through hydrogen bonding. This mode of action is common for organocatalysts like thioureas and squaramides. nih.govresearchgate.net

Despite this theoretical potential, there is currently no available scientific literature that describes the use of this compound as an organocatalyst. The research in organocatalysis has explored a wide variety of functional groups and molecular scaffolds, but the specific combination present in this compound remains an unexplored area. princeton.eduunito.it Research in this direction would be necessary to determine if this compound or its derivatives can effectively catalyze organic reactions and with what degree of stereoselectivity in asymmetric catalysis. rsc.org

Emerging Research Directions and Future Perspectives on N Nitrosoformamide

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on sustainability and atom economy. huarenscience.comijsetpub.com Traditional routes to N-nitrosamides may involve hazardous reagents or produce significant waste, prompting a shift towards more environmentally benign alternatives. ijsetpub.com The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. primescholars.comwikipedia.orgchembam.com An ideal reaction would have a 100% atom economy. wikipedia.org

Future research in the synthesis of N-Nitrosoformamide and its derivatives is expected to focus on several key areas:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and efficiency under mild conditions, reducing energy consumption and environmental impact. huarenscience.comijsetpub.com Exploring enzymatic pathways for the nitrosation of formamide (B127407) or related precursors could provide a highly sustainable route.

Safer Solvents and Reagents: A move away from traditional, often harmful, organic solvents towards water-based or bio-derived solvents is a core tenet of green chemistry. huarenscience.com Research into nitrosating agents that are less hazardous and more efficient is also a priority.

Catalytic Approaches: Developing catalytic methods, as opposed to stoichiometric ones, can significantly improve atom economy by reducing the amount of waste generated. jocpr.com For instance, catalytic hydrogenation is considered a nearly ideal reaction due to its high atom economy. jocpr.com Investigating metal-catalyzed or organocatalytic nitrosation reactions could lead to more sustainable syntheses.